"2-Bromo-3,6-difluorobenzyl alcohol" chemical properties and structure
"2-Bromo-3,6-difluorobenzyl alcohol" chemical properties and structure
CAS No.: 1404115-38-3 [1][2][3][4][5][6]
Executive Summary
2-Bromo-3,6-difluorobenzyl alcohol is a specialized fluorinated building block critical to modern medicinal chemistry.[7] Its value lies in its unique substitution pattern: the 2-bromo position offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3,6-difluoro motif imparts metabolic stability and lipophilicity modulation—properties essential for CNS-penetrant drugs and oncology targets.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic routes, and its application as a scaffold in the development of PRC2 inhibitors (oncology) and NaV1.6 blockers (epilepsy).
Structural Analysis & Physicochemical Profile
Electronic & Steric Environment
The molecule features a benzyl alcohol core "sandwiched" between a bromine atom at the ortho position (C2) and a fluorine atom at the ortho' position (C6).
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Steric Crowding: The C1-benzylic carbon is sterically encumbered. The bulky bromine atom and the fluorine atom create a "gatekeeper" effect, influencing the kinetics of nucleophilic substitution at the benzylic position.
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Electronic Effects: The fluorine atoms at C3 and C6 exert a strong inductive withdrawing effect (-I), reducing the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly reactive towards metal-halogen exchange at the C2-Br position.
Key Properties Table
| Property | Data | Note |
| CAS Number | 1404115-38-3 | Specific to the alcohol form.[1][2][3][4][5][6][8] |
| Molecular Formula | C₇H₅BrF₂O | |
| Molecular Weight | 223.01 g/mol | |
| Appearance | White to off-white solid | Low melting point solid.[9] |
| Melting Point | 76–81 °C | Literature range. |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high heat. |
| Solubility | DCM, THF, MeOH, EtOAc | Sparingly soluble in water. |
| H-Bond Donors | 1 (OH group) | |
| H-Bond Acceptors | 3 (OH + 2 F) | Fluorine acts as a weak acceptor. |
Synthetic Pathways[10][11][12]
Two primary routes exist for accessing 2-Bromo-3,6-difluorobenzyl alcohol. Route A is preferred for scale-up due to the commercial availability of the aldehyde precursor. Route B is a de novo synthesis useful when the aldehyde is unavailable.
Route A: Reduction of 2-Bromo-3,6-difluorobenzaldehyde (Scalable)
This protocol utilizes Sodium Borohydride (NaBH₄) for a mild, chemoselective reduction that leaves the aryl bromide intact.
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Precursor: 2-Bromo-3,6-difluorobenzaldehyde (CAS 934987-26-5).[10]
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Reagents: NaBH₄ (0.5 equiv), MeOH/THF (solvent).
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Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.
Step-by-Step Protocol:
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Dissolution: Dissolve 10.0 g (45 mmol) of 2-Bromo-3,6-difluorobenzaldehyde in 100 mL of anhydrous Methanol (MeOH). Cool to 0 °C in an ice bath.
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Addition: Slowly add NaBH₄ (0.85 g, 22.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
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Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.[11]
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Quench: Quench carefully with 10 mL of saturated NH₄Cl solution.
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Workup: Concentrate under reduced pressure to remove MeOH. Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/DCM if necessary.
Route B: Directed Ortho-Metalation (Research Scale)
This route constructs the functionalized ring from 1-bromo-2,5-difluorobenzene.
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Precursor: 1-Bromo-2,5-difluorobenzene.[12]
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Reagents: LDA (Lithium Diisopropylamide), DMF, then NaBH₄.
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Mechanism: The fluorine atoms direct the lithiation to the position ortho to the fluorine (C2 of the starting material, which becomes C6 of the product). Note: The bromine migrates or directs differently depending on temp; strict -78°C control is required to lithiate at the correct position relative to the directing groups.
Synthesis Workflow Diagram
Caption: Synthetic workflow comparing de novo synthesis (Route B) and aldehyde reduction (Route A).
Reactivity & Functionalization[10][12]
The chemical value of 2-Bromo-3,6-difluorobenzyl alcohol lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.
The "Orthogonal Handle" Strategy
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Handle A (Benzylic Alcohol): Can be converted to a leaving group (Bromide, Mesylate) for S_N2 reactions or oxidized back to the aldehyde/acid.
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Reagent: PBr₃ or SOCl₂ -> Benzyl Halide.
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Handle B (Aryl Bromide): Remains inert during alcohol manipulations but serves as a site for C-C bond formation via Pd-catalyzed coupling.
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Reagent: Aryl Boronic Acid + Pd(dppf)Cl₂ -> Biaryl System.
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Steric Considerations in Nucleophilic Substitution
Converting the alcohol to a benzyl bromide (using PBr₃) creates a highly reactive electrophile. However, the 6-Fluoro substituent creates a "guard dog" effect. Nucleophiles attacking the benzylic carbon must navigate the electrostatic repulsion of the fluorine lone pairs.
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Implication: Reactions with bulky nucleophiles (e.g., secondary amines) may require elevated temperatures or polar aprotic solvents (DMF, DMSO) to overcome this barrier.
Functionalization Diagram
Caption: Divergent reactivity profile showing three distinct chemical pathways for scaffold elaboration.
Applications in Drug Discovery[7][10][15][16]
The 2-bromo-3,6-difluoro motif is not random; it is a privileged scaffold designed to optimize Lipophilic Efficiency (LipE) .
Case Study: PRC2 Inhibitors (Oncology)
Polycomb Repressive Complex 2 (PRC2) is a target for cancer therapy. Inhibitors often require a "warhead" to bind to the EED pocket.
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Role: The benzyl alcohol is converted to a benzyl amine or ether.
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Mechanism: The 3,6-difluoro pattern prevents metabolic oxidation (P450 blocking) at the typically reactive para and ortho positions, extending the drug's half-life. The bromine allows for the attachment of a solubilizing tail via Suzuki coupling.
Case Study: NaV1.6 Inhibitors (Epilepsy)
Voltage-gated sodium channels are critical for neuronal firing.
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Role: The 2-bromo-3,6-difluorobenzyl group is used as a lipophilic anchor that fits into the channel's pore or voltage-sensing domain.
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Benefit: The fluorine atoms modulate the pKa of neighboring amines (if attached), optimizing CNS penetration by reducing the basicity of the drug molecule.
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Standard Operating Procedures (SOP):
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Storage: Store in a cool, dry place (2-8 °C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the alcohol or make it sticky.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer system.
References
-
PubChem. (2025).[13] 2-Bromo-3,6-difluorobenzaldehyde (CID 50998399).[10] National Library of Medicine.[13] Available at: [Link]
- Google Patents. (2021). Triazolopyrimidine compounds and uses thereof (US11207325B2). Demonstrates use of 2-bromo-3,6-difluoro intermediates in PRC2 inhibitor synthesis.
- Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2). Details synthesis of NaV1.6 inhibitors using difluorobenzyl derivatives.
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